molecular formula C9H15BO3 B3348072 (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde CAS No. 153725-01-0

(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde

Cat. No.: B3348072
CAS No.: 153725-01-0
M. Wt: 182.03 g/mol
InChI Key: YVBIZZFCPNAJIA-UHFFFAOYSA-N
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Description

(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde is an organic compound featuring a boron-containing dioxaborolane ring attached to an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Borylation of Acrylaldehyde: : One common method involves the borylation of acrylaldehyde using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a base like potassium acetate.

  • Aldol Condensation: : Another route involves the aldol condensation of a boronic ester with an aldehyde. This method can be catalyzed by bases such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde may involve scalable versions of the above synthetic routes, optimized for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The aldehyde group in (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, often under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Palladium(II) acetate, triphenylphosphine, and a base such as potassium carbonate in an organic solvent like toluene.

Major Products

    Oxidation: (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylic acid.

    Reduction: (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol.

    Substitution: Various substituted alkenes depending on the halide used in the Suzuki-Miyaura reaction.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

Biology

    Bioconjugation: The boron moiety can be used in the development of bioconjugates for imaging and therapeutic applications.

Medicine

    Drug Development:

Industry

    Materials Science: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.

Mechanism of Action

The reactivity of (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde is largely governed by the presence of the boron-containing dioxaborolane ring and the aldehyde group. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. The aldehyde group can undergo nucleophilic addition reactions, further expanding its utility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol: Similar structure but with an alcohol group instead of an aldehyde.

    (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness

(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde is unique due to its combination of a boron-containing dioxaborolane ring and an aldehyde group, which provides a distinct set of reactivity and applications compared to its analogs. This dual functionality allows it to participate in a wider range of chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BO3/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-7H,1-4H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBIZZFCPNAJIA-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde
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(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde
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(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde
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(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde
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(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde
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(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde

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